molecular formula C19H23N5O2 B11045796 Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11045796
M. Wt: 353.4 g/mol
InChI Key: AKWKPDNGXOYJSM-UHFFFAOYSA-N
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Description

Cyclohexyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the tetrazolopyrimidine family This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a methylphenyl group attached to a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed multicomponent condensation reaction. This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid (pTSA) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Cyclohexyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anticonvulsant and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cyclohexyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl 5-methyl-7-(4-methylphenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific structural features, such as the presence of a cyclohexyl group and a methylphenyl group

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

cyclohexyl 5-methyl-7-(4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H23N5O2/c1-12-8-10-14(11-9-12)17-16(13(2)20-19-21-22-23-24(17)19)18(25)26-15-6-4-3-5-7-15/h8-11,15,17H,3-7H2,1-2H3,(H,20,21,23)

InChI Key

AKWKPDNGXOYJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC3=NN=NN23)C)C(=O)OC4CCCCC4

Origin of Product

United States

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